molecular formula C16H20FN3O2S B2676193 1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2199162-59-7

1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2676193
CAS No.: 2199162-59-7
M. Wt: 337.41
InChI Key: DWOYQDZGONVBRJ-UHFFFAOYSA-N
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Description

1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound's structural features, notably the presence of a piperidine ring and a sulfonyl group linked to a fluorinated phenyl ring, are characteristic of molecules investigated for their therapeutic potential, including anticancer activities. For instance, derivatives of piperidine and pyrazole have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit a range of biological activities, including inhibition of critical cellular pathways involved in cancer progression, such as the PI3 kinase pathway. The optimization of substituents around these core structures has led to the identification of compounds with significant inhibitory effects on cancer cell proliferation and tumor growth in vivo (Hayakawa et al., 2007; Hayakawa et al., 2007).

Antimicrobial and Antitumor Activities

Research has also explored the synthesis of novel heterocyclic derivatives containing the sulfonyl moiety, with some studies reporting the preparation of compounds using piperidin-1-sulfonyl as a starting material. These derivatives exhibit antimicrobial activity, suggesting the potential for further exploration as antimicrobial agents (Ammar et al., 2004). Additionally, new heterocycles based on the pyrazole framework have been synthesized and assessed for their antitumor activity, highlighting the diverse therapeutic potential of compounds with similar structural features (El‐Emary et al., 2002).

Kinase Inhibition for Cancer Treatment

The structural motif of the compound underlines its relevance in the design of kinase inhibitors, which are crucial in the development of targeted cancer therapies. The inhibition of Aurora kinases, for example, represents a therapeutic strategy to combat various cancers by interfering with cell division. Compounds structurally related to 1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been investigated for their ability to inhibit these kinases, underscoring the compound's potential utility in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Analysis

Studies on closely related compounds have also contributed to our understanding of molecular conformations and the role of hydrogen bonding in defining the properties of potential therapeutic agents. Such research provides valuable insights into the molecular design strategies that could enhance the compound's efficacy and selectivity for its biological targets (Sagar et al., 2017).

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-12-10-14(17)5-6-16(12)23(21,22)20-8-3-4-13(11-20)15-7-9-19(2)18-15/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOYQDZGONVBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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